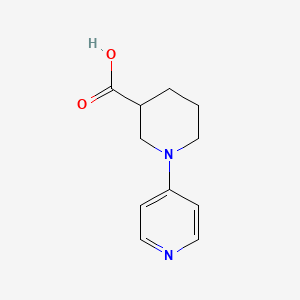

1-Pyridin-4-yl-piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-pyridin-4-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h3-6,9H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJJTBZZHKLLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512497 | |

| Record name | 1-(Pyridin-4-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80028-29-1 | |

| Record name | 1-(Pyridin-4-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80028-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is centered around a pivotal palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction. This document offers a detailed retrosynthetic analysis, a step-by-step experimental protocol for the synthesis of the intermediate ester and its subsequent hydrolysis, a thorough discussion of the reaction mechanisms, and practical insights into experimental choices and potential challenges. The intended audience for this guide includes researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: Significance of the N-Aryl Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents. When functionalized with an aryl group on the nitrogen atom, as in the case of 1-Pyridin-4-yl-piperidine-3-carboxylic acid, these scaffolds often exhibit potent and selective biological activities. The pyridine moiety can engage in crucial hydrogen bonding and π-stacking interactions within biological targets, while the piperidine ring acts as a versatile, three-dimensional scaffold. The carboxylic acid at the 3-position provides a key handle for further derivatization or for direct interaction with receptor sites. Consequently, this class of compounds is heavily explored in the development of novel therapeutics.

The synthesis of such disubstituted piperidines, however, presents challenges in controlling regioselectivity and achieving efficient bond formation. This guide focuses on a modern and highly effective approach utilizing palladium-catalyzed cross-coupling, which has largely superseded classical methods that often require harsh conditions and have limited substrate scope.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1-Pyridin-4-yl-piperidine-3-carboxylic acid (1), points to two primary bond disconnections. The most strategic disconnection is at the C-N bond between the pyridine and piperidine rings. This disconnection reveals two readily available starting materials: a piperidine-3-carboxylic acid derivative and a 4-halopyridine. The forward synthesis, therefore, hinges on an efficient N-arylation reaction. The carboxylic acid functionality is best-handled in a protected form, such as an ethyl ester, to prevent interference with the coupling reaction. This leads to the key intermediate, ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate (2), which can be subsequently hydrolyzed to yield the final product.

The chosen synthetic strategy is a two-step sequence:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of ethyl nipecotate (ethyl piperidine-3-carboxylate) with 4-chloropyridine.

-

Ester Hydrolysis: Saponification of the resulting ethyl ester to afford the target carboxylic acid.

This approach is advantageous due to the commercial availability of the starting materials, the high efficiency and functional group tolerance of the Buchwald-Hartwig reaction, and the straightforward nature of the final hydrolysis step.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Route: Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] The reaction relies on a palladium catalyst in conjunction with a specialized ligand to facilitate the coupling of an amine with an aryl halide or pseudohalide.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 4-chloropyridine, forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides.[3]

-

Ligand Exchange/Amine Coordination: The amine (ethyl nipecotate) coordinates to the palladium center, typically after dissociation of a ligand or the halide. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-aryl piperidine is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate

-

Materials and Reagents:

-

Ethyl nipecotate (1.0 eq)

-

4-Chloropyridine hydrochloride (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

To a dry, oven-baked Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by ethyl nipecotate and 4-chloropyridine hydrochloride.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate as a viscous oil or low-melting solid.

-

Step 2: Synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid

-

Materials and Reagents:

-

Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate (1.0 eq)

-

Lithium hydroxide (or Sodium hydroxide) (2.0-3.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ethyl ester from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Once complete, remove the THF under reduced pressure.

-

Carefully adjust the pH of the remaining aqueous solution to ~7 using 1M HCl. The product may precipitate at its isoelectric point.

-

If a precipitate forms, collect it by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

-

If the product remains in solution, saturate the aqueous layer with sodium chloride and extract with a polar organic solvent like n-butanol, or lyophilize the solution to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Characterization Data (Predicted)

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques. Below are the predicted key characteristics.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected MS (ESI+) |

| Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate | C₁₃H₁₈N₂O₂ | 234.30 | ~8.2 (d, 2H, pyridine α-H), ~6.7 (d, 2H, pyridine β-H), 4.1 (q, 2H, OCH₂), 3.8-4.0 (m, 2H, piperidine N-CH₂), 1.5-2.2 (m, 5H, piperidine CH, CH₂), 1.2 (t, 3H, CH₃) | m/z 235.1 [M+H]⁺ |

| 1-Pyridin-4-yl-piperidine-3-carboxylic acid | C₁₁H₁₄N₂O₂ | 206.24 | ~8.3 (d, 2H, pyridine α-H), ~6.8 (d, 2H, pyridine β-H), 3.9-4.1 (m, 2H, piperidine N-CH₂), 1.6-2.4 (m, 5H, piperidine CH, CH₂) | m/z 207.1 [M+H]⁺ |

Comparative Analysis and Troubleshooting

| Parameter | Buchwald-Hartwig Route | Classical SₙAr Route |

| Substrate Scope | Broad (tolerates many functional groups) | Limited (requires electron-deficient aryl halides) |

| Reaction Conditions | Mild to moderate (80-120 °C) | Often harsh (high temperatures, pressure) |

| Catalyst | Palladium/ligand system (can be costly) | Not always required, but often needs strong base |

| Yields | Generally good to excellent | Variable, often moderate to low |

| Reproducibility | High | Can be variable |

Troubleshooting Common Issues:

-

Low Conversion in Step 1: This is often due to an inactive catalyst or insufficient inertness of the reaction atmosphere. Ensure the use of a reliable palladium source and a suitable bulky phosphine ligand.[3] Meticulous exclusion of oxygen and moisture is critical. Increasing catalyst loading or reaction temperature may also be beneficial.

-

Side Reactions (Hydrodehalogenation): The replacement of the chlorine atom with hydrogen can sometimes compete with the desired amination. This can be minimized by using the appropriate ligand and ensuring the reaction is not run for an excessively long time after completion.

-

Incomplete Hydrolysis in Step 2: If the hydrolysis stalls, adding more base or gently heating the reaction mixture can drive it to completion. Using a co-solvent like methanol can also improve solubility and reaction rates.

-

Difficulty in Product Isolation: The zwitterionic nature of the final product can make extraction challenging. Adjusting the pH precisely to the isoelectric point to induce precipitation is often the most effective isolation method.

Conclusion

This guide has detailed a highly effective and reliable two-step synthesis for 1-Pyridin-4-yl-piperidine-3-carboxylic acid, leveraging the power of the Buchwald-Hartwig amination. By explaining the rationale behind the chosen synthetic route and providing a detailed, actionable protocol, this document serves as a valuable resource for chemists in the field of drug discovery and development. The described methodology is amenable to scale-up and can be adapted for the synthesis of a diverse library of related N-aryl piperidine derivatives, facilitating further exploration of this important chemical space.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

Sources

Spectroscopic Characterization of 1-Pyridin-4-yl-piperidine-3-carboxylic acid: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental data, this document synthesizes information from established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel piperidine derivatives.

Introduction

1-Pyridin-4-yl-piperidine-3-carboxylic acid is a molecule that combines the structural features of a 4-substituted pyridine, an N-substituted piperidine, and a carboxylic acid. Each of these moieties contributes to the overall chemical properties and potential biological activity of the compound. As a derivative of nipecotic acid (piperidine-3-carboxylic acid), it is of interest for its potential as a GABA reuptake inhibitor. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of such compounds. This guide provides a comprehensive, predicted spectroscopic profile to aid in these efforts.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 1-Pyridin-4-yl-piperidine-3-carboxylic acid is presented below. The predicted spectroscopic data are based on the analysis of its constituent chemical environments.

Caption: Molecular Structure of the Target Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine ring protons, as well as the carboxylic acid proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Pyridine H-2', H-6' | ~8.2 - 8.4 | d | 2H | Protons adjacent to the pyridine nitrogen, deshielded. |

| Pyridine H-3', H-5' | ~6.7 - 6.9 | d | 2H | Protons ortho to the piperidine nitrogen, shielded. |

| Piperidine H-2ax, H-6ax | ~3.8 - 4.0 | m | 2H | Axial protons adjacent to the nitrogen, deshielded by the pyridine ring. |

| Piperidine H-2eq, H-6eq | ~3.0 - 3.2 | m | 2H | Equatorial protons adjacent to the nitrogen. |

| Piperidine H-3 | ~2.5 - 2.7 | m | 1H | Methine proton adjacent to the carboxylic acid. |

| Piperidine H-4, H-5 | ~1.6 - 2.2 | m | 4H | Methylene protons of the piperidine ring. |

| Carboxylic Acid -OH | ~10.0 - 13.0 | br s | 1H | Broad singlet, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid C=O | ~175 - 180 | Carbonyl carbon of the carboxylic acid. |

| Pyridine C-4' | ~150 - 155 | Carbon attached to the piperidine nitrogen. |

| Pyridine C-2', C-6' | ~148 - 152 | Carbons adjacent to the pyridine nitrogen. |

| Pyridine C-3', C-5' | ~107 - 112 | Carbons ortho to the piperidine nitrogen. |

| Piperidine C-2, C-6 | ~50 - 55 | Carbons adjacent to the nitrogen. |

| Piperidine C-3 | ~40 - 45 | Methine carbon attached to the carboxylic acid. |

| Piperidine C-4, C-5 | ~25 - 35 | Methylene carbons of the piperidine ring. |

Rationale for NMR Predictions

-

Pyridine Protons and Carbons: The chemical shifts for the pyridine ring are predicted based on data for 4-substituted pyridines.[1][2] The electron-donating nature of the piperidine nitrogen will shield the ortho (C-3', C-5') and para (not present) positions, while the carbons adjacent to the nitrogen (C-2', C-6') will be deshielded.

-

Piperidine Protons and Carbons: The chemical shifts for the piperidine ring are based on known data for N-aryl piperidines and piperidine-3-carboxylic acid derivatives.[3][4][5] The protons and carbons alpha to the nitrogen (C-2, C-6) are expected to be deshielded due to the inductive effect of the nitrogen and the anisotropic effect of the pyridine ring. The chair conformation of the piperidine ring will lead to distinct axial and equatorial proton signals.

-

Carboxylic Acid: The chemical shifts for the carboxylic acid proton and carbon are in their typical ranges.

Caption: A typical workflow for NMR analysis.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid O-H | 3300 - 2500 | Broad | Very characteristic broad absorption due to hydrogen bonding.[6][7] |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the pyridine ring C-H bonds. |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the piperidine ring C-H bonds. |

| Carboxylic Acid C=O | 1725 - 1700 | Strong | Carbonyl stretch, may be broadened by hydrogen bonding. |

| C=N, C=C (Pyridine) | 1600 - 1450 | Medium-Strong | Ring stretching vibrations of the pyridine ring. |

| C-N (Aromatic Amine) | 1340 - 1250 | Medium | Stretching vibration of the Ar-N bond. |

| C-N (Aliphatic Amine) | 1250 - 1020 | Medium | Stretching vibration of the piperidine C-N bonds. |

Rationale for IR Predictions

The predicted IR absorptions are based on well-established correlation tables and data for molecules containing similar functional groups. The broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid.[6][7] The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.

Caption: Workflow for IR spectroscopic analysis.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 1-Pyridin-4-yl-piperidine-3-carboxylic acid (C₁₁H₁₄N₂O₂) is 206.24 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 207 is expected, especially with a soft ionization technique like Electrospray Ionization (ESI).

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH): A fragment at m/z 161 (M - 45) is highly probable.[8]

-

Alpha-cleavage of the piperidine ring: Fragmentation adjacent to the nitrogen atom is a common pathway for piperidines, which could lead to various ring-opened fragments.[9][10]

-

Fragmentation of the pyridine ring: Cleavage of the pyridine ring can also occur, though it is generally more stable.[11]

-

Rationale for MS Predictions

The predicted fragmentation patterns are based on the known behavior of carboxylic acids, piperidines, and pyridines in a mass spectrometer. The loss of the carboxylic acid group is a very common fragmentation for such compounds.[8] The piperidine ring is susceptible to alpha-cleavage due to the stabilization of the resulting radical cation by the nitrogen atom.[9][10]

Caption: General schematic of a mass spectrometer.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecules [M+H]⁺.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This will help in confirming the structure.

Conclusion

This guide presents a predicted spectroscopic profile for 1-Pyridin-4-yl-piperidine-3-carboxylic acid based on a thorough analysis of its structural components and data from related molecules. The forecasted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and similar compounds. Experimental verification of these predictions will be the ultimate confirmation of the structure.

References

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

Wikipedia. Piperidine. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587.

-

Yeast Metabolome Database. Piperidine (YMDB01338). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

- Retcofsky, H. L., & Friedel, R. A. (1967). Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines. The Journal of Physical Chemistry, 71(11), 3592-3596.

-

University of Calgary. IR: carboxylic acids. [Link]

-

ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

-

Royal Society of Chemistry. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

The Pyridinyl-Piperidine Scaffold: A Privileged Motif in Drug Discovery and a Guide to its Biological Activity Profiling

Abstract

The pyridinyl-piperidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities associated with pyridinyl-piperidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions as enzyme inhibitors, receptor modulators, and antimicrobial and anticancer agents. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for assessing these biological activities, ensuring a self-validating system for researchers. Visualizations of key pathways and experimental workflows are provided to enhance understanding, alongside comprehensive data summaries and a complete list of cited references.

Introduction: The Structural and Physicochemical Significance of the Pyridinyl-Piperidine Moiety

The fusion of a pyridine ring, an electron-deficient aromatic system, with a piperidine ring, a saturated and conformationally flexible heterocycle, creates a unique chemical entity with tunable physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the piperidine nitrogen is typically basic and can be readily protonated at physiological pH, facilitating interactions with biological targets. The ability to introduce a wide variety of substituents at multiple positions on both rings allows for the fine-tuning of properties such as lipophilicity, solubility, and target affinity, making the pyridinyl-piperidine scaffold a versatile platform for drug design.

This guide will explore the major classes of biological activities exhibited by these derivatives, providing both the theoretical framework and the practical methodologies to investigate them.

Enzyme Inhibition: A Major Avenue for Therapeutic Intervention

Pyridinyl-piperidine derivatives have emerged as potent inhibitors of various enzymes implicated in a range of diseases. Understanding the mechanism of inhibition and employing robust assay protocols are critical for the development of effective enzyme-targeted therapies.

Urease Inhibition: Combating Ureolytic Pathogens

Mechanism of Action: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a key virulence factor for several pathogens, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. Pyridinyl-piperidine derivatives can inhibit urease by chelating the nickel ions in the active site or by interacting with key amino acid residues, thereby blocking substrate access.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method) [1][2][3][4]

This colorimetric assay quantifies the ammonia produced from urea hydrolysis.

-

Materials:

-

Urease enzyme (e.g., from Jack Bean)

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Test compounds (pyridinyl-piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)

-

Alkali-hypochlorite reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 25 µL of urease enzyme solution to each well.

-

Add 5 µL of the test compound at various concentrations (and a vehicle control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 45 µL of phenol reagent and 70 µL of alkali-hypochlorite reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: (1 - (Absorbance of test / Absorbance of control)) * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Kinase Inhibition: Targeting Cellular Signaling in Cancer

Mechanism of Action: Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers. Pyridinyl-piperidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.

Experimental Protocol: ADP-Glo™ Kinase Assay for ASK1 Inhibition [5][6][7][8][9]

This luminescent assay measures the amount of ADP produced during a kinase reaction.

-

Materials:

-

Active ASK1 kinase

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well low-volume plate

-

Luminometer

-

-

Procedure:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations or 5% DMSO as a control.

-

Add 2 µL of ASK1 kinase solution.

-

Add 2 µL of a mixture of MBP and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Table 1: Examples of Pyridinyl-Piperidine Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Darovasertib | PKCα | 1.9 | [10] |

| Afuresertib analog | Akt1 | 1.3 | [11] |

| Pyridin-2-yl urea derivative | ASK1 | 1.55 | [12] |

Cholesterol 24-Hydroxylase (CH24H) Inhibition: A Target for Neurodegenerative Diseases

Mechanism of Action: CH24H (CYP46A1) is a brain-specific enzyme that converts cholesterol to 24S-hydroxycholesterol, a key step in cholesterol elimination from the brain. Inhibition of CH24H is being explored as a therapeutic strategy for neurodegenerative disorders. Pyridinyl-piperidine derivatives can bind to the active site of CH24H and inhibit its metabolic activity.

Experimental Protocol: CH24H Activity Assay using GC-MS [13][14][15][16][17]

This assay measures the enzymatic formation of 24S-hydroxycholesterol from cholesterol.

-

Materials:

-

Recombinant human CH24H

-

Cholesterol substrate

-

NADPH

-

Test compounds

-

Internal standard (e.g., deuterated 24S-hydroxycholesterol)

-

Organic solvents (e.g., chloroform, hexane, 2-propanol)

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

Incubate recombinant CH24H with cholesterol and NADPH in the presence of various concentrations of the test compound at 37°C.

-

Stop the reaction by adding an organic solvent like chloroform.

-

Add the internal standard.

-

Extract the lipids from the reaction mixture.

-

Saponify the lipid extract to hydrolyze any cholesterol esters.

-

Extract the sterols with an organic solvent.

-

Derivatize the sterols with a silylating agent to make them volatile for GC analysis.

-

Analyze the derivatized sample by GC-MS to quantify the amount of 24S-hydroxycholesterol produced.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Receptor Modulation: Fine-Tuning Neuronal Communication

The pyridinyl-piperidine scaffold is a key feature in many ligands that modulate the activity of various receptors in the central nervous system (CNS).

Histamine H3 Receptor Antagonism: A Pro-Cognitive and Wake-Promoting Strategy

Mechanism of Action: The histamine H3 receptor is an autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor can enhance the release of these neurotransmitters, leading to pro-cognitive and wake-promoting effects. The basic nitrogen of the piperidine ring in these derivatives often forms a key salt bridge with an aspartate residue in the receptor binding pocket.

Experimental Protocol: Histamine H3 Receptor Functional Assay (cAMP Assay) [18]

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.

-

Materials:

-

Cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells)

-

H3 receptor agonist (e.g., (R)-α-methylhistamine)

-

Forskolin

-

Test compounds

-

cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)

-

96-well or 384-well plate

-

-

Procedure:

-

Seed the H3 receptor-expressing cells in a microplate and culture overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of the H3 receptor agonist in the presence of forskolin (to stimulate cAMP production).

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

The antagonist activity is observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

-

Calculate the IC50 value of the antagonist.

-

Table 2: Examples of Pyridinyl-Piperidine Derivatives as Histamine H3 Receptor Antagonists

| Compound | Ki (nM) | Reference |

| Derivative 3d | 2.91 | [19] |

| Derivative 3h | 5.51 | [19] |

| Pitolisant | 6.09 | [19] |

| Piperidine analog 5 | 7.70 | [20] |

| Piperidine analog 11 | 6.2 | [20] |

| Unsubstituted piperidine 5 | 6.2 | [21] |

| Unsubstituted piperidine 6 | 2.7 | [21] |

| Unsubstituted piperidine 7 | 5.2 | [21] |

Sigma-1 Receptor Antagonism: Potential in Pain and Neuropsychiatric Disorders

Mechanism of Action: The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions, including the modulation of ion channels and intracellular signaling. Sigma-1 receptor antagonists have shown promise in the treatment of neuropathic pain and various neuropsychiatric disorders. The piperidine ring in these ligands is often crucial for high-affinity binding.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [22][23]

This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma-1 receptor.

-

Materials:

-

Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing the receptor)

-

Radioligand (e.g., -pentazocine)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., haloperidol)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

-

-

Procedure:

-

In a reaction tube, incubate the membrane preparation with the radioligand and various concentrations of the test compound.

-

For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a high concentration of an unlabeled sigma-1 ligand.

-

Incubate at 37°C for 120-150 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of the test compound from the IC50 value obtained from the competition binding curve.

-

Anticancer Activity: Targeting Cell Proliferation and Survival

Pyridinyl-piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

Mechanism of Action: These compounds can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. They can inhibit the activity of pro-survival proteins and activate pro-apoptotic proteins, leading to the demise of cancer cells.

Experimental Workflow: Assessing Anticancer Activity

Caption: Simplified PI3K/Akt signaling pathway and a potential point of intervention for pyridinyl-piperidine derivatives to induce apoptosis. [24][25][26][27][28]

Antimicrobial Activity: A Scaffold for Combating Infections

The pyridinyl-piperidine core is also found in compounds with activity against a range of microbial pathogens.

Mechanism of Action: The precise mechanisms can vary, but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The cationic nature of the protonated piperidine ring can facilitate interaction with the negatively charged bacterial cell surface.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [29][30][31][32][33] This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Table 4: Examples of Antimicrobial Pyridinyl-Piperidine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-alkylated pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [34] |

| Nicotinoyl thiourea derivative | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [34] |

| Piperidine derivative 6 | B. subtilis | 0.75 mg/mL | [35] |

| Piperidine derivative 6 | B. cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus | 1.5 mg/mL | [35] |

Conclusion and Future Perspectives

The pyridinyl-piperidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the development of compounds with a wide range of biological activities, targeting diverse enzymes and receptors. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research will likely focus on the development of more selective and potent compounds, the exploration of novel biological targets, and the use of advanced computational methods to guide the design of next-generation pyridinyl-piperidine-based therapeutics. The integration of structure-based drug design with the experimental protocols described herein will undoubtedly accelerate the discovery of new medicines to address unmet medical needs.

References

-

Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. In Sigma Receptors. National Institutes of Health. [Link]

-

Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Popa, M., Trifan, F., & Vasilache, V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7149. [Link]

-

Bio-protocol. (n.d.). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells. Bio-protocol. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. ResearchGate. [Link]

-

Łażewska, D., Kaleta-Kuratewicz, K., Kuder, K., Więcek, M., Karcz, T., Handzlik, J., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 1-15. [Link]

-

Li, H., Yang, Y., Gao, K., Li, R., & Li, Z. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Journal of the Science of Food and Agriculture, 102(5), 2061-2069. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(11), 2209-2231. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Honda, A., Yamashita, K., & Miyazaki, T. (2021). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells. Bio-protocol, 11(10), e4021. [Link]

-

Shode, F. O., Oyedeji, O. O., & Singh, P. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 10(1), 1-8. [Link]

-

Borbás, A., Szabó, V., Varró, D., Szabó, J. R., & Antus, S. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. [Link]

-

Bio-Techne. (n.d.). Urease Assay Kit. Bio-Techne. [Link]

-

Shode, F. O., Oyedeji, O. O., & Singh, P. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 163-170. [Link]

-

ResearchGate. (2025). Determination of 24S-and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry. ResearchGate. [Link]

-

ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

-

MDPI. (n.d.). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Semantic Scholar. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

-

Al-Benna, S., & Shai, A. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(10), e47138. [Link]

-

ResearchGate. (n.d.). Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. [Link]

-

Łażewska, D., Kaleta-Kuratewicz, K., Kuder, K., Więcek, M., Karcz, T., Handzlik, J., ... & Kieć-Kononowicz, K. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10419-10434. [Link]

-

Semantic Scholar. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. Semantic Scholar. [Link]

-

ResearchGate. (2025). A Validated LC-MS/MS Assay for Quantification of 24(S)-Hydroxycholesterol in Plasma and Cerebrospinal Fluid. ResearchGate. [Link]

-

Labcare diagnostics. (n.d.). Berthelot Method. Labcare diagnostics. [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]

-

Chen, Y., Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, M. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 23(3), 1527. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

-

ScienceOpen. (2018). Analytical methods for cholesterol quantification. ScienceOpen. [Link]

-

ResearchGate. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ResearchGate. [Link]

-

Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 9, 129. [Link]

-

ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]

-

ResearchGate. (n.d.). Relationship between PI3K/Akt signaling pathway and apoptosis, inflammation, autophagy, and oxidative stress. ResearchGate. [Link]

-

National Institutes of Health. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. [Link]

-

MDPI. (n.d.). Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. labcarediagnostics.com [labcarediagnostics.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. carnabio.com [carnabio.com]

- 8. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scienceopen.com [scienceopen.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iris.unict.it [iris.unict.it]

- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 28. researchgate.net [researchgate.net]

- 29. rr-asia.woah.org [rr-asia.woah.org]

- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. protocols.io [protocols.io]

- 32. m.youtube.com [m.youtube.com]

- 33. researchgate.net [researchgate.net]

- 34. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 35. academicjournals.org [academicjournals.org]

1-Pyridin-4-yl-piperidine-3-carboxylic acid and its isomers

An In-depth Technical Guide to 1-Pyridin-4-yl-piperidine-3-carboxylic Acid and Its Isomers

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pyridine and piperidine rings stand out as "privileged scaffolds." Their prevalence in FDA-approved drugs is a testament to their versatile physicochemical properties and their ability to engage with a wide array of biological targets.[1] This guide delves into the technical intricacies of a molecule that elegantly combines these two moieties: 1-Pyridin-4-yl-piperidine-3-carboxylic acid. We will explore its synthesis, isomerism, potential biological activities, and the scientific rationale behind its design. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this promising chemical space.

Core Molecular Architecture and Isomeric Complexity

1-Pyridin-4-yl-piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring N-substituted with a pyridin-4-yl group, and a carboxylic acid substituent at the 3-position of the piperidine ring. This specific arrangement gives rise to significant isomeric complexity, which is critical to its pharmacological profile.

Positional Isomerism

The core structure allows for several positional isomers, each with potentially distinct biological activities. The primary points of variation are the attachment point of the carboxylic acid on the piperidine ring and the point of connection from the piperidine nitrogen to the pyridine ring. This guide focuses on the isomers derived from the position of the carboxylic acid group on the 1-pyridin-4-yl piperidine scaffold.

-

1-Pyridin-4-yl-piperidine-2-carboxylic acid: The carboxylic acid is adjacent to the ring nitrogen.

-

1-Pyridin-4-yl-piperidine-3-carboxylic acid (Nipecotic Acid derivative): The focus of this guide. The piperidine-3-carboxylic acid core is known as nipecotic acid.

-

1-Pyridin-4-yl-piperidine-4-carboxylic acid (Isonipecotic Acid derivative): The carboxylic acid is opposite the ring nitrogen.

Stereoisomerism: The Chiral Dimension

The presence of a substituent at the C3 position of the piperidine ring renders this carbon a stereocenter. Consequently, 1-Pyridin-4-yl-piperidine-3-carboxylic acid exists as a pair of enantiomers:

-

(R)-1-Pyridin-4-yl-piperidine-3-carboxylic acid

-

(S)-1-Pyridin-4-yl-piperidine-3-carboxylic acid

It is a well-established principle in pharmacology that enantiomers can exhibit vastly different biological activities, potencies, and metabolic fates. Therefore, the stereoselective synthesis or chiral separation of these isomers is paramount for any meaningful pharmacological investigation.

Synthesis and Manufacturing Strategies

The synthesis of these molecules can be approached through a convergent strategy: preparing the substituted piperidine core and then coupling it with the pyridine moiety.

Synthesis of the Piperidine-3-carboxylic Acid (Nipecotic Acid) Core

The foundational piperidine carboxylic acid isomers are typically synthesized via the catalytic hydrogenation of their pyridine precursors. This is a robust and scalable method.[2]

-

Precursor: Nicotinic acid (Pyridine-3-carboxylic acid).

-

Reaction: Hydrogenation of the pyridine ring to a piperidine ring.

-

Catalysts: Common catalysts include Platinum oxide (PtO2), Rhodium on Alumina (Rh/Al2O3), and Palladium on Carbon (Pd/C).[2] Rhodium and Platinum catalysts often show high efficacy, with some processes achieving near-quantitative yields.[2]

-

Conditions: The reaction is typically carried out under hydrogen pressure (e.g., 4-5 MPa) at elevated temperatures (e.g., 90-100 °C) in a suitable solvent like water or ammonia solution.[2]

Causality Behind Experimental Choices: The choice of catalyst is critical. While platinum is highly active, it can be sensitive to impurities.[2] Rhodium is also very effective but can be more expensive.[2] Palladium on carbon offers a good balance of reactivity and cost for many hydrogenation reactions.[2] The solvent choice can influence reaction rates and the final salt form of the product.

N-Arylation: Coupling the Pyridine and Piperidine Rings

The key step in forming the final molecule is the N-arylation of the piperidine nitrogen with the pyridine ring. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)-piperidine-carboxylic Acid Isomers

This protocol is adapted from a known synthesis for the 4-carboxylic acid isomer and is broadly applicable to the 3-carboxylic acid isomer starting with the appropriate piperidine derivative.[3]

-

Reactant Preparation: Dissolve 4-chloropyridine hydrochloride (1 equivalent) and triethylamine (3-4 equivalents) in a mixture of ethanol and water. The triethylamine acts as a base to neutralize the hydrochloride and the HCl generated during the reaction.

-

Addition of Piperidine Core: Add the ethyl ester of piperidine-3-carboxylic acid (ethyl nipecotate) (1 equivalent) to the solution. Using the ester form protects the carboxylic acid during the coupling reaction.

-

Reaction Execution: The reaction mixture is heated in a sealed tube at high temperatures (e.g., 150°C) for an extended period (e.g., 96 hours).[3] The sealed tube is necessary to prevent the evaporation of low-boiling-point reactants and solvents at high temperatures.

-

Workup and Isolation:

-

Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid, typically using aqueous base (e.g., NaOH) followed by acidic workup to protonate the carboxylate.

-

Purification: The final compound is purified by recrystallization from a suitable solvent system, such as a water/DMF mixture, to yield the pure product.[3]

dot graph TD; A[Start: 4-Chloropyridine HCl + Ethyl Nipecotate] --> B{N-Arylation Reaction}; B --> C[Solvent: Ethanol/Water\nBase: Triethylamine\nConditions: 150°C, 96h]; C --> D{Reaction Workup}; D --> E[Filtration & Concentration]; E --> F[Precipitation in Chloroform]; F --> G[Ester Hydrolysis (NaOH, then HCl)]; G --> H[Purification: Recrystallization]; H --> I[Final Product: 1-(Pyridin-4-yl)-piperidine-3-carboxylic acid];

ends-dot Caption: General workflow for the synthesis of the title compound.

Chiral Separation and Analysis

Given the chirality of the 3-substituted isomer, resolving the enantiomers is crucial.

-

Classical Resolution: This involves forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or carboxylic acid), separating the diastereomers by crystallization, and then liberating the desired enantiomer.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[4][5] Various CSPs based on polysaccharides or cyclodextrins are commercially available and can be screened for optimal separation.[4][5]

Physicochemical and Pharmacokinetic Profile

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior (ADME: Absorption, Distribution, Metabolism, Excretion).

Physicochemical Properties

The combination of a basic pyridine ring, a basic piperidine nitrogen, and an acidic carboxylic acid makes 1-Pyridin-4-yl-piperidine-3-carboxylic acid a zwitterionic compound at physiological pH.

| Property | Value (Predicted/Measured for Isomer) | Significance |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Base for all calculations. |

| Molecular Weight | 206.24 g/mol [6] | Affects diffusion and formulation. |

| pKa | ~4.40 (acid), ~8-9 (base) (Predicted)[7] | Governs ionization state, solubility, and receptor interaction. |

| Boiling Point | 407.9±35.0 °C (Predicted)[7] | Indicates low volatility. |

| Density | 1.233±0.06 g/cm³ (Predicted)[7] | Relevant for formulation. |

(Note: Data for the 4-carboxylic acid isomer is often used as a proxy where specific data for the 3-isomer is unavailable in public databases)[6]

Pharmacokinetic Considerations

While specific ADME data for this exact molecule is not publicly available, we can infer likely characteristics based on its structural components.

-

Absorption: The zwitterionic nature may lead to moderate oral bioavailability. Prodrug strategies, such as esterification of the carboxylic acid, are a common approach to improve absorption by increasing lipophilicity.[8]

-

Distribution: Plasma protein binding is expected to be moderate. The molecule's polarity may limit its ability to cross the blood-brain barrier (BBB) unless an active transport mechanism is involved.[9]

-

Metabolism: Potential metabolic pathways include oxidation of the pyridine or piperidine rings and conjugation of the carboxylic acid (e.g., glucuronidation).

-

Excretion: The compound and its metabolites are likely to be excreted renally.

Biological Activity and Therapeutic Landscape

The therapeutic potential of 1-Pyridin-4-yl-piperidine-3-carboxylic acid can be hypothesized by examining the known activities of its core components: nipecotic acid and nicotinic acid (niacin).

GABA Uptake Inhibition: A Legacy of Nipecotic Acid

Nipecotic acid is a well-characterized inhibitor of the GABA transporter GAT1.[10] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, it enhances GABAergic neurotransmission.

-

Therapeutic Relevance: This mechanism is the basis for anticonvulsant therapies used in the treatment of epilepsy.[11]

-

Structure-Activity Relationship (SAR): Studies have shown that N-substitution on the nipecotic acid core can significantly alter its activity. While simple N-methylation reduces potency, larger lipophilic N-substituents have led to potent drugs like Tiagabine.[11][12] The 1-pyridin-4-yl group represents a novel N-substitution that requires empirical testing to determine its effect on GAT inhibition.

GPR109A Agonism: The Nicotinic Acid Connection

The pyridine-carboxylic acid moiety is structurally related to nicotinic acid (Niacin, Vitamin B3), which is a known agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2).[13][]

-

Mechanism of Action: GPR109A is a Gi-coupled receptor.[15] Its activation in adipocytes leads to the inhibition of adenylate cyclase, reducing cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This results in reduced lipolysis and a decrease in the release of free fatty acids into the bloodstream, which is beneficial for treating dyslipidemia.[1]

-

Anti-Inflammatory Role: GPR109A is also expressed on immune cells like macrophages and neutrophils. Its activation has been shown to exert anti-inflammatory effects, making it a target for conditions like atherosclerosis and neuroinflammation.[13][15]

The structural similarity of 1-Pyridin-4-yl-piperidine-3-carboxylic acid to nicotinic acid suggests it could be a novel GPR109A agonist, potentially offering a new avenue for treating metabolic and inflammatory diseases.

Other Potential Activities

The pyridine-piperidine scaffold is versatile and has been explored for a wide range of other therapeutic targets.

-

NMDA Receptor Antagonism: Certain piperidine-2- and -4-carboxylic acid derivatives have shown potent activity as NMDA receptor antagonists, which are of interest for treating neurodegenerative diseases and preventing ischemic neuronal damage.[16]

-

Enzyme Inhibition: The pyridine carboxylic acid framework is a common feature in many enzyme inhibitors targeting kinases, proteases, and other enzymes relevant to oncology and infectious diseases.[1][17]

Conclusion and Future Directions

represent a compelling class of compounds at the intersection of well-validated pharmacophores. The synthetic routes are established, though challenges remain in achieving efficient, scalable, and stereoselective production.

Future research should focus on:

-

Systematic Pharmacological Profiling: Empirically testing the parent compound and its positional and stereoisomers against a panel of relevant targets, including GATs, GPR109A, and NMDA receptors.

-

Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing analogues with substitutions on both the pyridine and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

-

Prodrug Development: Exploring ester and amide prodrugs to enhance oral bioavailability and/or CNS penetration.

-

In Vivo Efficacy Studies: Advancing promising lead compounds into relevant animal models of epilepsy, dyslipidemia, inflammation, or neurodegeneration to validate their therapeutic potential.

This technical guide provides a foundational understanding of this molecular class, highlighting the scientific rationale and experimental considerations necessary to unlock its potential in drug discovery and development.

References

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025). PubMed Central.

- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI.

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).

- 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2. (n.d.). PubChem.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.

- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. (n.d.). Chemicalbook.

- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1. (n.d.). ChemicalBook.

- Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. (n.d.). PubMed.

- Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. (n.d.). PubMed.

- Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv

- Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (n.d.). PubMed Central.

- GPR109A Inhibitors, Agonists and Modul

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). [No Source Found].

- GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop

- Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds rel

- Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed.

- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -... (n.d.). PubMed.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 [chemicalbook.com]

- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Pyridin-4-yl-piperidine-3-carboxylic Acid for Researchers and Drug Development Professionals

An In-Depth Analysis of Commercial Sourcing, Quality Control, and Synthetic Strategy for a Key Pharmaceutical Building Block

Introduction: The Significance of the 1-Pyridin-4-yl-piperidine Scaffold in Medicinal Chemistry

The 1-Pyridin-4-yl-piperidine scaffold is a privileged structural motif in modern drug discovery, valued for its presence in a multitude of biologically active agents.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of a carboxylic acid moiety at the 3-position of the piperidine ring introduces a critical handle for further chemical modification and can play a direct role in target engagement through hydrogen bonding or salt bridge formation. This guide provides a detailed technical overview of 1-Pyridin-4-yl-piperidine-3-carboxylic acid (CAS No. 80028-29-1), a key building block for the synthesis of novel therapeutics. We will delve into the landscape of commercial suppliers, critical quality control parameters, and the underlying synthetic strategies that dictate the purity and impurity profiles of this important reagent.

Commercial Availability: A Landscape of Suppliers

A critical first step in any research or development program is the reliable sourcing of starting materials. 1-Pyridin-4-yl-piperidine-3-carboxylic acid is available from a range of commercial suppliers, catering to different scales and purity requirements. Below is a comparative table of prominent suppliers who list this specific compound (CAS 80028-29-1) in their catalogs.

| Supplier | Product Number | Purity | Availability | Notes |

| BLDpharm | BD324200 | Not specified | Inquire | Offers access to NMR, HPLC, LC-MS, and UPLC data upon request.[2] |

| Fluorochem | F035189 | Not specified | 250 mg, 1 g | Indicates stock in the UK.[3] |

| Aaron Chemistry AG | AR005EGJ | 95% | Inquire | Provides a specific purity value. |

It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify the identity and purity of the material before use.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The quality of starting materials is paramount to the success and reproducibility of any synthetic chemistry endeavor. For 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a comprehensive analytical characterization is essential to confirm its identity and assess its purity.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule. The proton NMR should show characteristic signals for the pyridine and piperidine ring protons, while the carbon NMR will verify the presence of all eleven unique carbon atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A high-purity sample should exhibit a single major peak, with any impurities being well-resolved and quantified.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (206.24 g/mol ). Techniques like electrospray ionization (ESI) are typically employed.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the molecular formula C₁₁H₁₄N₂O₂.

A self-validating protocol for incoming material inspection should include, at a minimum, an HPLC trace to confirm purity and a ¹H NMR spectrum to verify the structure against a reference.

Synthetic Routes and Potential Impurities: A Chemist's Perspective

Understanding the synthetic route to 1-Pyridin-4-yl-piperidine-3-carboxylic acid is crucial for anticipating potential impurities that may be present in commercially available material. While specific, detailed industrial syntheses are often proprietary, a general understanding can be gleaned from the broader chemical literature on piperidine and pyridine derivatives.[4]

A plausible synthetic approach involves the N-arylation of a piperidine-3-carboxylic acid derivative with a suitable 4-substituted pyridine.

Caption: A simplified retrosynthetic and forward synthesis diagram for 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

Potential Impurities to Consider:

-

Starting Materials: Unreacted piperidine-3-carboxylic acid derivative or 4-halopyridine.

-

Positional Isomers: If the synthesis of the piperidine-3-carboxylic acid precursor is not well-controlled, contamination with piperidine-2-carboxylic acid or piperidine-4-carboxylic acid derivatives could occur.

-

Byproducts of N-arylation: Depending on the reaction conditions, side reactions such as the formation of di-arylated piperidines or other pyridine-related impurities could be possible.

-